6-(((6-ethoxy-1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[2,1-b]thiazole
Description
6-(((6-ethoxy-1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[2,1-b]thiazole is a fused heterocyclic compound comprising a benzo[d]imidazole moiety linked via a thioether (-S-CH2-) bridge to an imidazo[2,1-b]thiazole core. This scaffold is structurally analogous to pharmacologically active imidazothiazoles, which are known for diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer effects .
Properties
IUPAC Name |
6-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanylmethyl]imidazo[2,1-b][1,3]thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS2/c1-2-20-11-3-4-12-13(7-11)18-14(17-12)22-9-10-8-19-5-6-21-15(19)16-10/h3-8H,2,9H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URSNCONYESJWQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(N2)SCC3=CN4C=CSC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(((6-ethoxy-1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[2,1-b]thiazole typically involves multi-step reactions starting from commercially available precursors. One common method includes the following steps:
Formation of the benzimidazole ring: This can be achieved by condensing o-phenylenediamine with ethyl formate under acidic conditions to form 6-ethoxy-1H-benzo[d]imidazole.
Thioether formation: The benzimidazole derivative is then reacted with a thiol compound, such as thiourea, in the presence of a base to introduce the thioether linkage.
Cyclization to form the imidazo[2,1-b]thiazole ring: The intermediate is then subjected to cyclization conditions, often involving a dehydrating agent like phosphorus oxychloride, to form the final imidazo[2,1-b]thiazole structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
6-(((6-ethoxy-1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[2,1-b]thiazole can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder, catalytic hydrogenation.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens (chlorine, bromine) for halogenation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
6-(((6-ethoxy-1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[2,1-b]thiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 6-(((6-ethoxy-1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[2,1-b]thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Benzo[d]imidazo[2,1-b]thiazole Derivatives
Compounds like 2-arylbenzo[d]imidazo[2,1-b]thiazoles (e.g., 2-(4-chlorophenyl)benzo[d]imidazo[2,1-b]thiazole) are synthesized via I₂/DMSO-mediated multicomponent reactions involving 2-aminobenzothiazoles and aryl ketones. These derivatives lack the ethoxy group but share the fused benzimidazole-thiazole core. The target compound’s ethoxy group requires additional synthetic steps, such as alkylation or protection-deprotection strategies .
Imidazo[2,1-b]thiazole-Based COX-2 Inhibitors
Derivatives like N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (6a) feature a methyl sulfonyl pharmacophore at position 6 of the phenyl ring. While these compounds exhibit potent COX-2 inhibition (IC₅₀ = 0.08 µM), the ethoxy group in the target compound may alter pharmacokinetics by reducing polarity compared to the sulfonyl group .
Anticancer Imidazo[2,1-b]thiazoles
Compounds such as 2-(6-(4-bromophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl)benzo[d]thiazole (Vd) incorporate a thiadiazole ring fused to the imidazothiazole core. These derivatives show activity against MCF-7 and A549 cell lines (IC₅₀ < 10 µM), suggesting that replacing the thioether bridge with a thiadiazole ring enhances anticancer potency but may reduce metabolic stability .
Pharmacological Activities
Anti-Inflammatory Activity
Antimicrobial Activity
Analogues such as N²-cyclohexylidene-(6-(4-nitrophenyl)imidazo[2,1-b]thiazol-3-yl)acetic acid hydrazide (2c) demonstrate broad-spectrum antimicrobial activity. The ethoxy group in the target compound may enhance membrane penetration compared to nitro or halogen substituents .
Antitubercular Activity
Benzo[d]imidazo[2,1-b]thiazole derivatives inhibit Mycobacterium tuberculosis pantothenate synthetase (IC₅₀ ~ 1–10 µM). The ethoxy group’s steric bulk could hinder target binding compared to smaller substituents like methyl or hydrogen .
Structural and Functional Analysis
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., sulfonyl, nitro) enhance target binding but may reduce solubility.
- Steric Effects : Bulky substituents like ethoxy improve metabolic stability but could limit enzyme access.
- Bridging Groups : Thioether linkages (as in the target compound) offer synthetic flexibility compared to rigid fused rings .
Biological Activity
6-(((6-ethoxy-1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[2,1-b]thiazole is a complex heterocyclic compound that incorporates both imidazole and thiazole rings. These structural motifs are significant in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound based on various studies and research findings.
Chemical Structure and Synthesis
The compound can be synthesized through a multi-step process involving the formation of the benzimidazole ring, thioether formation, and subsequent cyclization to yield the imidazo[2,1-b]thiazole structure. The synthesis typically employs commercially available precursors under controlled conditions to ensure high yield and purity.
| Step | Reaction |
|---|---|
| 1 | Condensation of o-phenylenediamine with ethyl formate to form 6-ethoxy-1H-benzo[d]imidazole. |
| 2 | Reaction with a thiol compound (e.g., thiourea) to introduce the thioether linkage. |
| 3 | Cyclization using dehydrating agents like phosphorus oxychloride to form the final structure. |
Antimicrobial Properties
Research indicates that compounds with imidazole and thiazole moieties exhibit notable antimicrobial activities. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's ability to disrupt microbial cell membranes is a proposed mechanism for its antimicrobial action.
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. The compound has demonstrated cytotoxic effects against several cancer cell lines, including prostate (DU-145), cervical (HeLa), and lung adenocarcinoma (A549). Notably, structure-activity relationship (SAR) studies have identified specific substitutions that enhance its efficacy. For example, modifications at certain positions on the imidazole or thiazole rings have resulted in compounds with IC50 values in the low micromolar range against these cell lines .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has been studied for its anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .
Case Studies
Several case studies highlight the biological activity of this compound:
- Cytotoxicity Assays : A study evaluated the cytotoxic effects of various thiazole derivatives, including our compound of interest, against cancer cell lines. Results indicated significant cell death at concentrations as low as 5 µM for some derivatives .
- Molecular Docking Studies : Computational studies have predicted that this compound binds effectively to key enzymes involved in cancer progression, supporting its potential as a targeted therapeutic agent .
- In Vivo Studies : Preliminary in vivo studies have shown that this compound can reduce tumor growth in xenograft models, further validating its anticancer properties .
Q & A
Q. What are the common synthetic routes for preparing imidazo[2,1-b]thiazole derivatives, and how can reaction conditions be optimized?
Imidazo[2,1-b]thiazole derivatives are typically synthesized via multicomponent reactions or Friedel-Crafts acylation. A highly efficient method involves a one-pot, three-component reaction using aldehydes, benzo[d]thiazol-2-amine, and ethynylbenzene. Key optimizations include using Eaton's reagent (phosphorus pentoxide/methanesulfonic acid) under solvent-free conditions at 80°C, which achieves yields of 90–96% . Catalysts like AlCl₃ or PTSA in ethanol yield lower conversions (32–51%), emphasizing the importance of reagent selection .
Q. How can structural characterization of imidazo[2,1-b]thiazoles be performed to confirm regiochemistry and purity?
Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Identify substituent positions via characteristic shifts (e.g., methyl groups at δ 2.28 ppm in ethyl esters ).
- Mass spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M + H]+ peaks for intermediates ).
- X-ray crystallography : Resolve ambiguous regiochemistry, as demonstrated for ethyl 1-benzyl-2-(thiophen-3-yl) derivatives .
Q. What biological activities are associated with imidazo[2,1-b]thiazole scaffolds?
These compounds exhibit broad pharmacological activities, including anticancer (via kinase inhibition), antimicrobial, and anti-inflammatory effects. Fluorinated methoxyphenyl and ethyl ester substituents enhance bioavailability and target binding . For example, ethyl 6-(3-fluoro-4-methoxyphenyl) derivatives show promise in cancer research due to their solubility and interaction with DNA repair pathways .
Advanced Research Questions
Q. How can reaction conditions be optimized to resolve low yields in imidazo[2,1-b]thiazole synthesis?
- Catalyst screening : Eaton's reagent outperforms FeCl₃ or methane sulfonic acid in cyclization steps (90% vs. 0% yield) .
- Solvent-free protocols : Reduce side reactions and improve selectivity .
- Electrophile tuning : Benzaldehydes with electron-donating groups (e.g., -OCH₃) react faster than those with electron-withdrawing groups (e.g., -NO₂) .
Q. How can contradictory bioactivity data for imidazo[2,1-b]thiazoles be resolved?
- Orthogonal assays : Validate anticancer activity using both MTT and clonogenic assays to distinguish cytostatic vs. cytotoxic effects .
- Structural-activity relationship (SAR) analysis : Compare fluorinated vs. non-fluorinated analogs to isolate contributions of specific substituents .
- Target profiling : Use molecular docking to predict binding affinities for kinases or DNA intercalation sites .
Q. What methodologies are recommended for in vitro and in vivo studies of imidazo[2,1-b]thiazoles?
- In vitro :
- Cytotoxicity screening : Use human cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
- Enzyme inhibition assays : Test kinase (e.g., EGFR) or topoisomerase inhibition via fluorescence polarization .
- In vivo :
- Pharmacokinetics : Assess bioavailability using LC-MS/MS in rodent plasma .
- Xenograft models : Evaluate tumor regression in nude mice with dose-response studies .
Q. How can structural modifications enhance the solubility of imidazo[2,1-b]thiazoles without compromising activity?
- Polar substituents : Introduce ethoxy or carboxylate groups (e.g., ethyl esters) to improve aqueous solubility .
- Prodrug strategies : Convert esters to acids in vivo using esterase-sensitive linkers .
- Salt formation : Prepare hydrochloride salts of amine-containing derivatives for better crystallinity .
Q. What computational tools are effective for predicting the drug-likeness of imidazo[2,1-b]thiazoles?
- Veber’s rule : Assess oral bioavailability using polar surface area (<140 Ų) and rotatable bonds (<10) .
- ADMET prediction : Use SwissADME or ADMETlab to estimate permeability, CYP inhibition, and toxicity .
- Molecular dynamics (MD) : Simulate binding stability with biological targets (e.g., >50 ns simulations for kinase-inhibitor complexes) .
Methodological Notes
- Data validation : Cross-reference NMR shifts with Cambridge Structural Database entries to confirm regiochemistry .
- Contradictory yields : Replicate solvent-free protocols from Table 1 () to minimize variability .
- Bioactivity conflicts : Use isogenic cell lines (e.g., BRCA1-proficient vs. deficient) to contextualize DNA damage response data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
